Product packaging for 9-Bromo-9-decenenitrile(Cat. No.:CAS No. 951887-76-6)

9-Bromo-9-decenenitrile

Cat. No.: B1290899
CAS No.: 951887-76-6
M. Wt: 230.14 g/mol
InChI Key: OWVKLLABQABUHF-UHFFFAOYSA-N
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Description

9-Bromo-9-decenenitrile is a brominated unsaturated nitrile that serves as a versatile synthetic intermediate and reference standard for research and development purposes. This compound is of significant interest in organic synthesis, particularly for constructing more complex molecules via reactions at its bromine and nitrile functional groups, as well as exploring transformations of its terminal alkene. While specific published studies on this exact molecule are limited, its structure suggests potential applications in the development of new organic materials, such as ligands for catalysts or monomers for specialized polymers. Researchers may also utilize it in pharmaceutical and agrochemical research for the synthesis of compound libraries. This product is strictly for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material with appropriate precautions, adhering to all relevant laboratory safety protocols. Specific physical and chemical properties such as boiling point, density, and melting point for this compound require further experimental characterization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16BrN B1290899 9-Bromo-9-decenenitrile CAS No. 951887-76-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-bromodec-9-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrN/c1-10(11)8-6-4-2-3-5-7-9-12/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVKLLABQABUHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCCCCCCC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601313783
Record name 9-Bromo-9-decenenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951887-76-6
Record name 9-Bromo-9-decenenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Bromo-9-decenenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Mechanistic Studies of 9 Bromo 9 Decenenitrile

Electrophilic Transformations Involving the Alkenyl Moiety

The carbon-carbon double bond in 9-Bromo-9-decenenitrile is expected to be a primary site for electrophilic attack. The electron-rich nature of the π-bond makes it susceptible to reactions with a variety of electrophiles.

Electrophilic Addition Reactions Across the Double Bond

Electrophilic addition reactions are anticipated to be a key class of transformations for this compound. The general mechanism involves the initial attack of an electrophile on the double bond, leading to the formation of a carbocation intermediate, which is subsequently attacked by a nucleophile. Common electrophilic reagents that could be employed include hydrohalic acids (e.g., HBr, HCl), halogens (e.g., Br₂, Cl₂), and water in the presence of an acid catalyst.

For instance, the reaction with hydrogen bromide is predicted to proceed via the formation of a carbocation, which is then quenched by the bromide ion. Similarly, the addition of bromine would likely involve a cyclic bromonium ion intermediate, followed by nucleophilic attack by a bromide ion.

Regioselectivity and Stereoselectivity in Electrophilic Additions

The regioselectivity of electrophilic additions to the double bond of this compound is expected to be governed by Markovnikov's rule. This rule predicts that the electrophile (typically a proton) will add to the carbon atom of the double bond that bears the greater number of hydrogen atoms. In the case of this compound, this would mean the formation of a carbocation at the 9-position, which is stabilized by the adjacent bromine atom. However, the electron-withdrawing nature of the nitrile group, transmitted through the carbon chain, could potentially influence this selectivity.

The stereoselectivity of these additions will depend on the specific reaction mechanism. For example, the addition of halogens is expected to proceed via an anti-addition pathway due to the formation of a bridged halonium ion intermediate. This would result in the two halogen atoms adding to opposite faces of the original double bond.

Mechanistic Pathways of Electrophilic Activation

The activation of the alkenyl moiety towards electrophilic attack is initiated by the interaction of the π-electrons of the double bond with an electrophile. This can lead to two primary mechanistic pathways:

Stepwise mechanism: This involves the formation of a discrete carbocation intermediate. The stability of this carbocation is a crucial factor in determining the reaction rate and the regiochemical outcome.

Concerted or near-concerted mechanism: In some cases, particularly with halogens, the formation of a bridged intermediate, such as a bromonium ion, is favored. This intermediate is then opened by a nucleophile in an Sₙ2-like fashion, dictating the anti-stereochemistry of the addition.

The specific pathway followed will be dependent on the nature of the electrophile and the reaction conditions employed.

Nucleophilic Reactivity of this compound

The presence of both a vinyl bromide and a nitrile group provides two potential sites for nucleophilic attack in this compound.

Nucleophilic Substitution at the Bromine Center

The bromine atom attached to the sp²-hybridized carbon of the double bond is generally less reactive towards nucleophilic substitution than a bromine on an sp³-hybridized carbon. However, under forcing conditions or with the use of specific catalysts (e.g., palladium-catalyzed cross-coupling reactions), nucleophilic substitution at this position could be achieved. Potential nucleophiles could include organometallic reagents, amines, and alkoxides. The mechanism for such reactions would likely involve transition-metal catalysis rather than a direct Sₙ1 or Sₙ2 pathway.

Reactions Involving the Nitrile Functional Group (e.g., Additions, Cyclizations)

The nitrile group is a versatile functional group that can undergo a variety of nucleophilic reactions. The carbon atom of the nitrile is electrophilic and can be attacked by nucleophiles.

Additions: Nucleophiles such as Grignard reagents and organolithium compounds can add to the nitrile carbon to form, after hydrolysis, ketones. Hydride reducing agents, like lithium aluminum hydride, can reduce the nitrile to a primary amine.

Cyclizations: The long carbon chain in this compound presents the possibility for intramolecular cyclization reactions. For example, if a nucleophilic center is generated elsewhere in the molecule, it could potentially attack the nitrile carbon to form a cyclic imine, which could then be further transformed.

The table below summarizes the predicted reactivity of this compound with various reagents, based on the general principles of organic chemistry.

ReagentPredicted Reaction TypeExpected Product Type
HBrElectrophilic AdditionDibromoalkane
Br₂Electrophilic AdditionTribromoalkane
H₂O / H⁺Electrophilic Addition (Hydration)Bromo-alcohol
R-MgXNucleophilic Addition to NitrileBromo-ketone (after hydrolysis)
LiAlH₄Nucleophilic Reduction of NitrileBromo-amine

Further experimental work is necessary to fully elucidate the rich and complex chemistry of this compound and to establish the optimal conditions for these predicted transformations.

Influence of Substrate Structure on Nucleophilic Attack

The structure of this compound, specifically the vinyl halide moiety, significantly influences its reactivity towards nucleophiles. Vinylic halides are generally unreactive in classical Sₙ2 displacement reactions. libretexts.org This reduced reactivity is attributed to two primary factors: steric hindrance and the electronic properties of the sp²-hybridized carbon atom.

For a nucleophilic attack to occur via an Sₙ2 mechanism, the nucleophile must approach the electrophilic carbon from the side opposite to the leaving group (backside attack). In this compound, this trajectory is sterically hindered by the carbon chain and the nitrile group. libretexts.org Furthermore, the attacking nucleophile would need to pass through the plane of the carbon-carbon double bond, which is energetically unfavorable. libretexts.org

From an electronic standpoint, the carbon-bromine bond in a vinyl halide is stronger than in an alkyl halide because the carbon is sp²-hybridized, giving the bond more s-character. libretexts.org The electron density of the π-bond can also repel the incoming nucleophile, further impeding a direct substitution. quora.com Consequently, nucleophilic substitution on this compound is unlikely to proceed through a standard Sₙ2 pathway. While Sₙ1 reactions on vinyl halides are also disfavored due to the instability of the resulting vinyl cation, substitution can sometimes be achieved under more forcing conditions or via alternative mechanisms like addition-elimination if activating groups are present. quora.com

Radical Reactions and Their Application in this compound Chemistry

Bromine radicals (Br•) can mediate a variety of transformations, often initiated by light (hν) or a radical initiator. rsc.org A key reaction involving bromine radicals is Hydrogen Atom Transfer (HAT). rsc.org In the context of this compound, a bromine radical could potentially abstract a hydrogen atom from the alkyl chain. The reactivity of C-H bonds towards radical abstraction follows the order tertiary > secondary > primary, making the secondary hydrogens in the decenenitrile chain susceptible. lumenlearning.com

Visible light can be used to generate bromine radicals from precursors, which then act as potent hydrogen acceptors to activate C-H bonds and produce carbon-centered radicals. rsc.org This process is central to polarity-reversal catalysis, where a bromine radical can abstract a hydrogen atom, creating an intermediate that can then participate in further reactions. nih.gov For this compound, such a process could lead to functionalization along the alkyl chain.

The carbon-carbon double bond in this compound is susceptible to free-radical addition reactions. A classic example of this is the anti-Markovnikov addition of hydrogen bromide (HBr) in the presence of peroxides (ROOR). masterorganicchemistry.com The reaction is initiated by the homolytic cleavage of the peroxide, which then generates a bromine radical from HBr. masterorganicchemistry.com

The bromine radical, acting as an electrophile, adds to the double bond at the less substituted carbon (C-10), leading to the formation of the more stable secondary radical at the carbon bearing the bromine (C-9). wikipedia.orgyoutube.com This radical intermediate then abstracts a hydrogen atom from another molecule of HBr to yield the final product and regenerate a bromine radical, continuing the chain reaction. masterorganicchemistry.com This regioselectivity is a hallmark of radical additions to alkenes and is in direct contrast to electrophilic additions. wikipedia.org

The carbon-bromine (C-Br) bond in this compound can undergo homolytic cleavage under the influence of heat or light to generate a vinyl radical and a bromine radical. pressbooks.pubwikipedia.org This initiation step is the entry point into radical chain reactions. chemistrysteps.com

A typical radical chain mechanism involves three phases:

Initiation: The process begins with the homolytic cleavage of a bond to form two radicals. This can be the C-Br bond of the substrate itself or the cleavage of a radical initiator like AIBN or peroxides. lumenlearning.com

Example:R-O-O-R --(heat)--> 2 R-O•

Propagation: These are the steps where a radical reacts with a stable molecule to form a product and a new radical, which continues the chain. wikipedia.org For instance, a vinyl radical formed from this compound could abstract a hydrogen atom from a donor molecule.

Example Propagation Steps:

Br• + H-X -> H-Br + X•

X• + Alkene -> X-Alkene•

Termination: The chain reaction concludes when two radical species react with each other to form a stable, non-radical product. youtube.com

Example:Br• + Br• -> Br₂

The formation of a vinyl radical from the homolytic cleavage of the C-Br bond is a key step that enables further transformations. nih.gov

Transition Metal-Catalyzed Transformations of this compound

The vinyl bromide functionality makes this compound an excellent substrate for a variety of powerful transition metal-catalyzed cross-coupling reactions, which are fundamental in the formation of new carbon-carbon bonds.

These reactions generally proceed via a catalytic cycle involving a palladium catalyst. The cycle typically consists of three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the vinyl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The Suzuki reaction is known for its mild conditions and the low toxicity of the boron reagents. wikipedia.org

General Reaction: R-Br + R'-B(OH)₂ --(Pd catalyst, Base)--> R-R'

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the vinyl bromide with a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org

General Reaction: R-Br + H-C≡C-R' --(Pd/Cu catalyst, Base)--> R-C≡C-R'

Stille Reaction: The Stille reaction involves the coupling of the vinyl bromide with an organotin compound (organostannane). wikipedia.org This method is highly versatile and tolerant of a wide range of functional groups, though the toxicity of the tin reagents is a significant drawback. organic-chemistry.orguwindsor.ca

General Reaction: R-Br + R₃Sn-R' --(Pd catalyst)--> R-R'

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner for the vinyl bromide. wikipedia.org Palladium or nickel catalysts are commonly employed. organic-chemistry.org The Negishi coupling is notable for its high reactivity and ability to form bonds between various types of carbon atoms (sp³, sp², sp). wikipedia.org

General Reaction: R-Br + R'-ZnX --(Pd or Ni catalyst)--> R-R'

The table below summarizes typical components for these cross-coupling reactions involving a vinyl bromide like this compound.

Reaction Name Coupling Partner Typical Catalyst Typical Base Typical Solvent
Suzuki-MiyauraBoronic Acid/EsterPd(PPh₃)₄, Pd(OAc)₂K₂CO₃, Cs₂CO₃, K₃PO₄Toluene, Dioxane, THF
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂, CuIEt₃N, PiperidineTHF, DMF
StilleOrganostannanePd(PPh₃)₄(Often not required)THF, Toluene, DMF
NegishiOrganozinc HalidePd(PPh₃)₄, Ni(acac)₂(Often not required)THF, DMF

Carbo-functionalization Reactions (e.g., Carbomagnesiation, Carbozincation)

While specific studies detailing the carbomagnesiation and carbozincation of this compound are not extensively documented in publicly available literature, the reactivity of similar vinyl bromide and nitrile-containing substrates allows for a theoretical exploration of these reactions. Carbozincation, a process involving the addition of an organozinc reagent across a carbon-carbon multiple bond, is a powerful tool for the construction of complex molecular architectures. In the context of this compound, a directed carbozincation could potentially be achieved, guided by the nitrile group.

The proposed mechanism would likely involve the formation of an organozinc reagent, which then coordinates to the nitrile. This coordination would bring the reactive organozinc species in proximity to the vinyl bromide moiety, facilitating an intramolecular addition. The stereochemical outcome of such a reaction would be of particular interest, as the directing group could influence the facial selectivity of the addition.

A hypothetical carbozincation reaction of this compound is presented below:

ReactantReagentPotential Product
This compoundR₂Zn, Cu catalyst9-alkyl-9-bromo-10-(alkylzinc)decanenitrile

Further investigation into the development of catalytic systems for the diastereoselective carbozincation of substrates like this compound is a promising area for future research.

Olefin Metathesis and Related Olefin Transformations

Olefin metathesis is a highly versatile reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. nih.gov This reaction is catalyzed by transition metal alkylidene complexes, with Grubbs' and Schrock's catalysts being prominent examples. For this compound, with its terminal double bond, both cross-metathesis (CM) and ring-closing metathesis (RCM) could be envisioned, depending on the reaction partner.

In a cross-metathesis reaction, this compound would react with another olefin to generate new alkene products. The success of this transformation would depend on the relative reactivity of the two olefins and the choice of catalyst. A potential side reaction could be the homodimerization of this compound.

Ring-closing metathesis would require a diene precursor derived from this compound. For instance, if another alkene functionality were introduced into the molecule, RCM could be employed to synthesize cyclic compounds containing the bromo-nitrile moiety. The general mechanism for olefin metathesis, as proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. libretexts.org

The following table outlines potential olefin metathesis reactions involving this compound:

Reaction TypeReactantsCatalystPotential Product(s)
Cross-MetathesisThis compound, Alkene (R-CH=CH₂)Grubbs' Catalyst1-Bromo-1-(R-vinyl)nonanenitrile, Homodimer
Ring-Closing MetathesisDiene derivative of this compoundGrubbs' CatalystCyclic bromo-nitrile compound

C-Br Activation in Catalytic Cycles

The carbon-bromine bond in this compound is a key site for functionalization through catalytic activation. Transition metals, particularly palladium and nickel, are well-known to catalyze cross-coupling reactions by activating C-Br bonds. These reactions, such as Suzuki, Heck, and Sonogashira couplings, would allow for the introduction of a wide variety of substituents at the 9-position of the decenenitrile chain.

The catalytic cycle for these cross-coupling reactions generally involves three key steps:

Oxidative Addition: The low-valent transition metal catalyst inserts into the C-Br bond of this compound, forming an organometallic intermediate.

Transmetalation (for Suzuki, etc.) or Olefin Insertion (for Heck): The coupling partner (e.g., an organoboron reagent in a Suzuki coupling) transfers its organic group to the metal center, or the olefin inserts into the metal-carbon bond.

Reductive Elimination: The coupled product is expelled from the metal center, regenerating the active catalyst.

A representative example of a Suzuki coupling reaction is shown below:

ReactantCoupling PartnerCatalystBaseProduct
This compoundArylboronic acidPd(PPh₃)₄K₂CO₃9-Aryl-9-decenenitrile

The nitrile functionality in this compound is generally tolerant of these reaction conditions, making C-Br activation a highly effective strategy for its derivatization.

Cyclization and Annulation Reactions Mediated by Transition Metals

The presence of both a vinyl bromide and a nitrile group in this compound opens up possibilities for transition-metal-mediated cyclization and annulation reactions. These reactions can lead to the formation of complex heterocyclic and carbocyclic structures.

For instance, a palladium-catalyzed intramolecular Heck-type reaction could be envisioned if a suitable nucleophile is present within the molecule. More complex cascade reactions involving the activation of the C-Br bond followed by an interaction with the nitrile group could also be designed.

Annulation reactions, which involve the formation of a new ring onto an existing structure, are also a possibility. A [n + m] annulation could potentially be achieved by reacting this compound with a suitable partner under transition metal catalysis. For example, a [4+1] annulation could theoretically occur with a one-carbon component.

While specific examples of such reactions with this compound are not readily found in the literature, the principles of transition-metal-mediated cyclization and annulation suggest that this compound could be a valuable precursor for the synthesis of novel cyclic compounds. Further research in this area would be necessary to explore the full synthetic potential of this compound in these transformations.

9 Bromo 9 Decenenitrile As a Strategic Synthetic Intermediate

Building Block in Complex Molecule Synthesis

The presence of two distinct reactive sites in 9-bromo-9-decenenitrile makes it an attractive starting material for the convergent synthesis of complex molecular targets. The vinyl bromide can participate in a range of cross-coupling reactions, while the nitrile group can be transformed into various nitrogen-containing functionalities or serve as a precursor for carboxylic acids and their derivatives.

One of the most powerful applications of vinyl halides is their participation in palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For instance, the vinyl bromide moiety of this compound could be coupled with various organometallic reagents, such as organoboranes (Suzuki coupling), organozincs (Negishi coupling), or organostannanes (Stille coupling), to introduce a wide array of substituents at the 9-position.

Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions of this compound

Coupling PartnerCatalyst SystemProductPotential Application
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃9-Phenyl-9-decenenitrilePrecursor to substituted phenyl derivatives
AlkynylstannanePd(PPh₃)₄9-Alkynyl-9-decenenitrileIntermediate for natural product synthesis
Alkylzinc chloridePd(dppf)Cl₂9-Alkyl-9-decenenitrileBuilding block for long-chain fatty acids

The nitrile group, on the other hand, can undergo hydrolysis to yield a carboxylic acid, reduction to form a primary amine, or reaction with organometallic reagents to produce ketones. This dual reactivity allows for a modular approach to complex molecule synthesis, where different fragments can be introduced sequentially at either end of the molecule.

Precursor to Functionalized Organic Compounds

The strategic placement of the vinyl bromide and nitrile groups in this compound allows for its transformation into a diverse range of functionalized organic compounds. The reactivity of each group can be selectively addressed, or they can be manipulated in a tandem fashion to generate more complex structures.

The vinyl bromide can be a precursor to other functional groups through nucleophilic substitution or elimination reactions, although cross-coupling is generally more common for vinyl halides. More significantly, it can participate in Heck reactions, coupling with alkenes to form new carbon-carbon bonds and further extend the carbon skeleton.

The nitrile group is a versatile functional handle. Its hydrolysis under acidic or basic conditions provides the corresponding carboxylic acid, 9-decenoic acid derivatives, which are useful in the synthesis of polymers, lubricants, and surfactants. Reduction of the nitrile, for example with lithium aluminum hydride, would yield the corresponding primary amine, 10-amino-1-decen-1-yl bromide, a bifunctional monomer for polyamide synthesis.

Table 2: Hypothetical Transformations of this compound

Reagent(s)Functional Group TargetedProduct
1. H₂SO₄, H₂O, heat; 2. H₃O⁺Nitrile9-Bromo-9-decenoic acid
LiAlH₄, THFNitrile10-Amino-10-bromo-1-decene
Phenylacetylene, Pd(PPh₃)₂, CuI, Et₃NVinyl Bromide9-(Phenylethynyl)-9-decenenitrile
Grignard Reagent (e.g., CH₃MgBr), then H₃O⁺Nitrile10-Bromo-10-undecen-2-one

Applications in Diversification Strategies

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govcam.ac.uknih.govcam.ac.uk The goal of DOS is to efficiently create collections of compounds with high skeletal and stereochemical diversity. nih.gov Bifunctional building blocks like this compound are well-suited for such strategies.

Starting from this single precursor, a multitude of divergent pathways can be envisioned. For example, a library of compounds could be generated by first performing a variety of palladium-catalyzed cross-coupling reactions on the vinyl bromide moiety. Each of these products could then be subjected to a range of transformations at the nitrile group, such as reduction to the amine followed by acylation with a diverse set of carboxylic acids. This "build/couple/pair" approach can lead to an exponential increase in the number of final compounds from a small set of starting materials.

Furthermore, the alkene functionality can be exploited in complexity-generating reactions such as olefin metathesis or dihydroxylation followed by further derivatization. The long aliphatic chain also allows for the possibility of intramolecular cyclization reactions, leading to the formation of macrocyclic structures, which are of significant interest in medicinal chemistry. The strategic application of such a building block could allow access to novel areas of chemical space. cam.ac.uk

Advanced Analytical and Spectroscopic Research Methodologies for 9 Bromo 9 Decenenitrile

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 9-Bromo-9-decenenitrile (C₁₀H₁₆BrN), both ¹H NMR and ¹³C NMR spectroscopy would be critical for its structural confirmation.

¹H NMR Spectroscopy: This technique would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the vinyl protons, the protons on the carbon adjacent to the nitrile group, and the protons of the aliphatic chain. The chemical shifts (δ) of these protons would be influenced by the electronegativity of the neighboring bromine atom and the nitrile group. Spin-spin coupling patterns would reveal the connectivity of the protons.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms would provide insights into their hybridization and chemical environment. The carbons of the double bond, the nitrile carbon, and the carbons of the alkyl chain would each resonate at characteristic frequencies.

To illustrate the type of data obtained, the following table provides hypothetical ¹H NMR chemical shifts for this compound based on known values for similar structural motifs.

Proton Type Hypothetical Chemical Shift (ppm) Multiplicity Integration
=CH₂5.8 - 6.2Multiplet2H
-CH₂-CN~2.4Triplet2H
-CH₂-1.2 - 2.2Multiplets12H

This is a hypothetical representation and actual experimental values may vary.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, MS would be used to confirm its molecular formula (C₁₀H₁₆BrN) and to support its structural assignment.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak would appear as a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Fragmentation analysis would involve the cleavage of the molecule into smaller, charged fragments. The pattern of these fragments provides a fingerprint that can be used to deduce the structure of the parent molecule.

Chromatographic Separations and Purity Analysis (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for separating components of a mixture and for determining the purity of a compound. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two of the most widely used methods for this purpose.

GC-MS: This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer for detection and identification. This method would provide information on the purity of the sample and could be used to identify any impurities present.

HPLC: HPLC is a versatile technique that can be used for a wide range of compounds, including those that are not suitable for GC analysis. In HPLC, the compound is dissolved in a solvent and pumped through a column packed with a stationary phase. Separation is achieved based on the differential partitioning of the analyte between the mobile phase and the stationary phase. A suitable detector, such as a UV detector, would be used to monitor the elution of the compound from the column. HPLC would be a valuable tool for assessing the purity of this compound and for its preparative purification.

The following table outlines a hypothetical set of conditions for the analysis of this compound by these techniques.

Technique Parameter Hypothetical Value/Condition
GC-MSColumnDB-5 or equivalent
Injection Temperature250 °C
Oven Program100 °C (1 min), ramp to 280 °C at 15 °C/min
MS Ionization ModeElectron Ionization (EI)
HPLCColumnC18 reverse-phase
Mobile PhaseAcetonitrile/Water gradient
DetectionUV at 210 nm

These are hypothetical conditions and would require optimization for actual analysis.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique that can provide the precise three-dimensional arrangement of atoms in a crystalline solid. This method would be applicable to this compound only if it can be obtained in a solid, crystalline form. Many organic nitriles and bromoalkenes with similar chain lengths are liquids at room temperature.

The application of this technique is entirely contingent on the ability to grow high-quality single crystals of this compound, a process that can be challenging and is not always successful. Without a crystalline sample, X-ray crystallography cannot be performed.

Theoretical and Computational Chemistry Studies on 9 Bromo 9 Decenenitrile Reactivity

Quantum Chemical Calculations for Electronic Structure Analysis

To understand the reactivity of 9-Bromo-9-decenenitrile, a foundational step would be the analysis of its electronic structure using quantum chemical calculations. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT) with various functionals (e.g., B3LYP, M06-2X) would be employed to optimize the molecule's geometry and calculate its electronic properties.

A key output of these calculations is the molecular orbital (MO) theory analysis, which includes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial in predicting the molecule's reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

Furthermore, an analysis of the electrostatic potential (ESP) mapped onto the electron density surface would reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is instrumental in predicting how this compound might interact with other reagents. The distribution of partial atomic charges, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would provide further quantitative insight into the charge distribution within the molecule.

Table 1: Hypothetical Data from Quantum Chemical Calculations on this compound

ParameterCalculated ValueMethod/Basis Set
HOMO Energy-7.2 eVB3LYP/6-31G(d)
LUMO Energy-0.5 eVB3LYP/6-31G(d)
HOMO-LUMO Gap6.7 eVB3LYP/6-31G(d)
Dipole Moment2.5 DB3LYP/6-31G(d)
Mulliken Charge on Br-0.15 eB3LYP/6-31G(d)
Mulliken Charge on C9+0.10 eB3LYP/6-31G(d)
Mulliken Charge on N-0.30 eB3LYP/6-31G(d)

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific computational studies on this compound were found.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. For this compound, this would involve identifying the reactants, products, intermediates, and, crucially, the transition states that connect them. Transition state theory is fundamental to this process, as the energy of the transition state determines the activation energy and thus the rate of the reaction.

Using computational methods, the potential energy surface (PES) of a proposed reaction can be mapped out. Stationary points on the PES, corresponding to energy minima (reactants, intermediates, products) and first-order saddle points (transition states), are located and characterized. Frequency calculations are performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For example, one could computationally model the nucleophilic substitution of the bromine atom in this compound or the addition reactions across the carbon-carbon double bond. The calculated energy profile for such a reaction would show the relative energies of all species involved, providing a quantitative picture of the reaction's feasibility and kinetics.

Prediction of Reactivity and Selectivity in Novel Transformations

Building upon the electronic structure and reaction mechanism modeling, computational chemistry can be used to predict the reactivity and selectivity of this compound in novel chemical transformations. By comparing the activation energies of different possible reaction pathways, one can predict which products are likely to form and under what conditions.

For instance, if this compound were to react with a reagent that could potentially attack multiple sites on the molecule, computational modeling could determine the most likely site of attack by comparing the energies of the transition states for each pathway. This is particularly useful in predicting regioselectivity and stereoselectivity.

Furthermore, computational screening of different catalysts or reaction conditions can be performed to identify optimal parameters for a desired transformation, thereby guiding experimental work and accelerating the discovery of new reactions.

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape, or conformation, of a molecule can significantly influence its reactivity and physical properties. For a flexible molecule like this compound, with its long alkyl chain, a thorough conformational analysis would be necessary. This involves systematically exploring the molecule's potential energy surface to identify all stable conformers (local energy minima) and the energy barriers between them.

Computational methods can be used to perform a systematic or stochastic search of the conformational space. The relative energies of the different conformers can then be calculated, and their populations at a given temperature can be estimated using Boltzmann statistics. Understanding the preferred conformations is crucial as it can dictate which parts of the molecule are sterically accessible for a reaction.

In addition to intramolecular interactions, the study of intermolecular interactions is vital for understanding the behavior of this compound in the condensed phase (liquid or solid). Computational methods can be used to model the non-covalent interactions, such as van der Waals forces, dipole-dipole interactions, and potentially halogen bonding, that would govern how molecules of this compound interact with each other and with solvent molecules. mdpi.comnih.govfrontiersin.org This is important for predicting properties like boiling point, solubility, and crystal packing.

Future Research Directions and Emerging Applications of 9 Bromo 9 Decenenitrile

Development of Novel Catalytic Systems for Efficient Transformations

Currently, there are no documented catalytic systems specifically designed for the transformation of 9-Bromo-9-decenenitrile. Future research could focus on developing catalysts for reactions involving its bromo and nitrile functionalities, as well as the terminal double bond. Potential areas of exploration would include cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the C-Br bond, hydrogenation or hydrofunctionalization of the alkene, and transformations of the nitrile group. The development of efficient and selective catalysts would be a critical first step in unlocking the synthetic potential of this molecule.

Integration into Flow Chemistry and Sustainable Synthesis Processes

The application of flow chemistry to the synthesis and transformations of this compound is another unexplored area. Flow chemistry offers potential advantages in terms of safety, scalability, and efficiency. Future work could involve designing continuous-flow processes for the synthesis of this compound itself, as well as for its subsequent reactions. This would align with the principles of green chemistry by potentially reducing reaction times, improving heat and mass transfer, and minimizing waste.

Potential for Functional Material Development

The potential of this compound as a monomer or precursor for functional materials is entirely speculative at this point. The presence of a polymerizable alkene and a reactive bromo group could theoretically allow for its incorporation into polymers. The nitrile group could also be leveraged for post-polymerization modifications or to influence the material's properties. However, without any foundational research, its suitability for applications in areas such as electronics, coatings, or advanced polymers remains unknown.

Q & A

Q. How can researchers address reproducibility challenges in catalytic applications of this compound?

  • Methodological Answer : Publish detailed protocols via platforms like *Protocols.io *. Include raw NMR spectra and chromatograms in supplementary materials. Collaborate via open-science initiatives (e.g., OSF) to share catalyst batches. Validate methods through inter-laboratory ring tests .

Ethical & Regulatory Compliance

Q. What regulatory frameworks govern the international transport of this compound?

  • Methodological Answer : Classify under UN 3265 (corrosive liquid, acidic, organic) for DOT/IATA compliance. Ensure Safety Data Sheets (SDS) align with GHS Rev. 12. Document CERCLA/SARA Title III reporting thresholds and TSCA compliance for U.S. institutions .

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